molecular formula C21H41ClN4O9 B12059393 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride CAS No. 1049734-42-0

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride

Cat. No.: B12059393
CAS No.: 1049734-42-0
M. Wt: 529.0 g/mol
InChI Key: WBYDQJQQTMJMQH-AFROIDPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride is a complex organic molecule with significant potential in various scientific fields. This compound features multiple amino and hydroxy groups, making it a versatile candidate for biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The initial step typically involves the protection of amino groups to prevent unwanted side reactions. Subsequent steps include the formation of peptide bonds through condensation reactions, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final steps involve deprotection and purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides. These machines can precisely control reaction conditions, such as temperature and pH, to optimize yield and purity. Additionally, chromatographic techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups may yield ketones, while reduction of amino groups may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its peptide-like structure allows it to mimic natural substrates, providing insights into biochemical pathways.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents, particularly in the treatment of diseases involving protein misfolding or aggregation.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, useful in various applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups, used in organic synthesis.

    Disilanes: Organosilicon compounds with unique electronic properties, used in materials science.

Uniqueness

What sets (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride apart is its complex structure, which allows for multiple points of interaction with biological targets. This makes it a versatile tool in both research and industrial applications.

Properties

CAS No.

1049734-42-0

Molecular Formula

C21H41ClN4O9

Molecular Weight

529.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride

InChI

InChI=1S/C21H38N4O8.ClH.H2O/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H;1H2/t12-,13+,15+,16+,17+;;/m1../s1

InChI Key

WBYDQJQQTMJMQH-AFROIDPFSA-N

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.O.Cl

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.